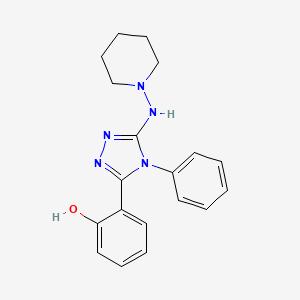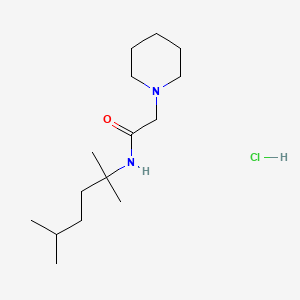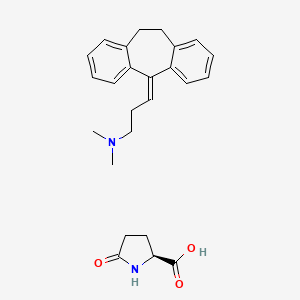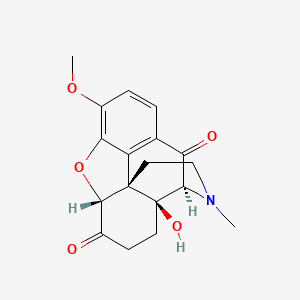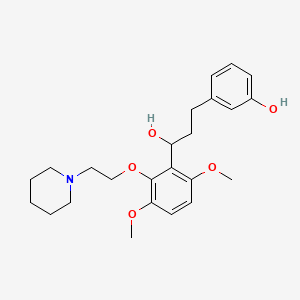
alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-3-hydroxybenzenepropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-3-hydroxybenzenepropanol is a complex organic compound with a unique structure that includes methoxy groups, a piperidinyl group, and a hydroxybenzenepropanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-3-hydroxybenzenepropanol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the reaction of a suitable benzene derivative with appropriate reagents to introduce the methoxy and hydroxy groups.
Introduction of the piperidinyl group: This step involves the reaction of the intermediate with piperidine under controlled conditions to ensure selective substitution.
Final assembly: The final step involves the coupling of the intermediate with the hydroxybenzenepropanol moiety, often using a coupling reagent such as a carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-3-hydroxybenzenepropanol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The ketone formed from oxidation can be reduced back to the hydroxy group using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-3-hydroxybenzenepropanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-3-hydroxybenzenepropanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol: Similar structure but with a different position of the hydroxy group.
2-(3-{3,6-Dimethoxy-2-[2-(1-piperidinyl)ethoxy]phenyl}-3-hydroxypropyl)phenol hydrochloride: Similar core structure with different substituents.
Uniqueness
Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-3-hydroxybenzenepropanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
88770-61-0 |
|---|---|
Formule moléculaire |
C24H33NO5 |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
3-[3-[3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C24H33NO5/c1-28-21-11-12-22(29-2)24(30-16-15-25-13-4-3-5-14-25)23(21)20(27)10-9-18-7-6-8-19(26)17-18/h6-8,11-12,17,20,26-27H,3-5,9-10,13-16H2,1-2H3 |
Clé InChI |
PKRXPYHAWSSPOO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)OC)OCCN2CCCCC2)C(CCC3=CC(=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


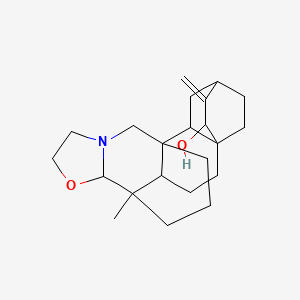


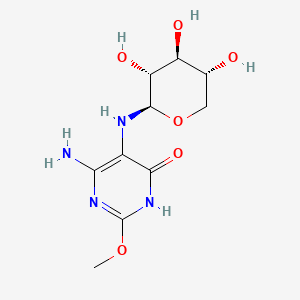
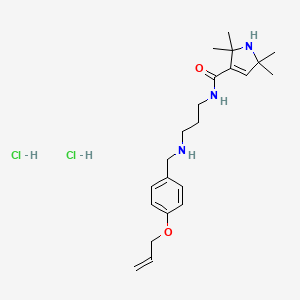
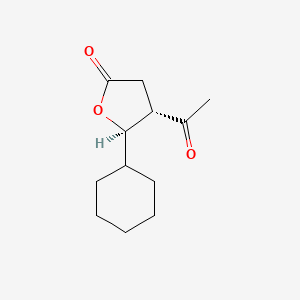
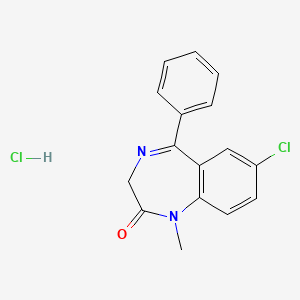

![8-(4-iodophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12722652.png)

